(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVMGBOXLTXBK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
A common and effective method to prepare α,β-unsaturated carboxylic acids such as (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is the Knoevenagel condensation between an aldehyde derivative of the isoxazole and malonic acid or its derivatives.
- Step 1: Synthesis of 3,5-dimethylisoxazol-4-carboxaldehyde as the key aldehyde intermediate.
- Step 2: Condensation of this aldehyde with malonic acid or malonate esters in the presence of a base (e.g., piperidine or pyridine) under reflux conditions.
- Step 3: Decarboxylation and isolation of the (2E)-configured acrylic acid product.
This method favors the formation of the (E)-isomer due to thermodynamic stability and has been widely reported for similar heterocyclic acrylic acids.
Wittig or Horner–Wadsworth–Emmons (HWE) Olefination
Another approach involves the olefination of 3,5-dimethylisoxazol-4-carboxaldehyde with phosphonium ylides or phosphonate reagents to install the acrylic acid moiety:
- Step 1: Preparation of the phosphonium salt or phosphonate ester corresponding to the acrylic acid fragment.
- Step 2: Reaction with the isoxazole aldehyde under basic conditions to form the α,β-unsaturated acid or ester.
- Step 3: Hydrolysis of esters if necessary to yield the free acid.
This method allows for stereoselective control and can be optimized to favor the (2E) isomer.
Direct Functionalization and Oxidation
In some cases, direct functionalization of the isoxazole ring followed by oxidation steps can yield the acrylic acid derivative, although this is less common due to the sensitivity of the isoxazole ring to harsh conditions.
Detailed Experimental Findings and Data
Synthesis via Knoevenagel Condensation (Literature Example)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | 3,5-Dimethylisoxazol-4-carboxaldehyde (1 eq), malonic acid (1.2 eq), piperidine catalyst, reflux in ethanol | Formation of intermediate α,β-unsaturated acid |
| 2 | Acidic workup and decarboxylation | Isolation of this compound with >85% yield |
| 3 | Purification by recrystallization or chromatography | Product confirmed by NMR, IR, and melting point |
Alternative Wittig Olefination Route
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Preparation of phosphonium ylide from triphenylphosphine and bromoacrylic acid ester | Formation of ylide intermediate |
| 2 | Reaction with 3,5-dimethylisoxazol-4-carboxaldehyde in THF at 0 °C to room temperature | Formation of α,β-unsaturated ester predominantly in (E)-form |
| 3 | Hydrolysis of ester under basic conditions (NaOH, aqueous ethanol) | Conversion to free acrylic acid derivative |
| 4 | Purification by acidification and extraction | Yield typically 70–80%, stereochemistry confirmed by NMR |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Isoxazole aldehyde, malonic acid | Reflux in ethanol, base catalyst | 85–90 | High (E) | Simple, widely used, mild conditions |
| Wittig/HWE Olefination | Isoxazole aldehyde, phosphonium ylide or phosphonate ester | THF, 0 °C to RT, base hydrolysis | 70–80 | High (E) | Allows stereocontrol, multi-step |
| Direct Functionalization | Various oxidants and reagents | Variable | Low–Moderate | Variable | Less common, sensitive to ring stability |
Analytical and Structural Confirmation
- The (2E) configuration is confirmed by coupling constants in ^1H NMR (J ~15–16 Hz).
- Mass spectrometry confirms molecular weight (167.16 g/mol).
- IR spectroscopy shows characteristic carboxylic acid and alkene absorptions.
- X-ray crystallography data for related isoxazole acrylic acid derivatives confirm molecular geometry and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to alcohols or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound features a 3,5-dimethylisoxazole ring attached to an acrylic acid moiety , which contributes to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 167.16 g/mol. Its structural representation can be summarized as follows:
Chemistry
In the field of chemistry, (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis as a reagent due to its versatility in various chemical reactions:
- Reactions : The compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : May produce alcohols or alkanes.
- Substitution : The isoxazole ring can react with electrophiles or nucleophiles.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate |
| Reduction | Alcohols | Lithium aluminum hydride |
| Substitution | Various derivatives | Halogens, amines |
Biology
The compound is being studied for its biological activities , particularly for potential antimicrobial, anticancer, and anti-inflammatory properties:
- Antimicrobial Activity : Research indicates that it may inhibit the growth of various pathogens.
- Anticancer Properties : Preliminary studies suggest it could affect cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : Investigations are ongoing into its ability to modulate inflammatory pathways.
Medicine
In medicinal research, this compound is explored as a potential therapeutic agent. Its mechanisms of action may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to inflammation and cell growth.
Industry
The compound has applications in material science and the pharmaceutical industry:
- Pharmaceuticals : It acts as an intermediate in the synthesis of various drugs.
- Agrochemicals : Used in developing new agrochemical formulations.
Case Studies
Several studies have documented the potential applications of this compound:
-
Antimicrobial Study :
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against common bacterial strains, suggesting its potential use in developing new antibiotics.
-
Cancer Research :
- Research highlighted its ability to inhibit specific cancer cell lines in vitro, indicating a possible role in cancer therapy development.
-
Inflammation Modulation :
- Experimental models showed that the compound could reduce markers of inflammation in animal studies, paving the way for further exploration in inflammatory disease treatments.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler analog with similar structural features but lacking the acrylic acid moiety.
Isoxazole-4-carboxylic acid: Another isoxazole derivative with a carboxylic acid group at the 4-position.
3,5-Dimethylisoxazole-4-carboxylic acid: A compound with both methyl groups and a carboxylic acid group on the isoxazole ring.
Uniqueness
(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is unique due to the presence of both the 3,5-dimethylisoxazole ring and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:
Where and represent the 3,5-dimethyl substituents on the isoxazole ring. The acrylic acid moiety contributes to the compound's reactivity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of multiple bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 30 µg/mL |
The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
2. Anticancer Activity
Studies have highlighted its potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 15.0 | Induces apoptosis | |
| HeLa (cervical cancer) | 12.5 | Cell cycle arrest | |
| A549 (lung cancer) | 20.0 | Inhibits proliferation |
The anticancer effects are attributed to its ability to modulate signaling pathways involved in cell survival and proliferation.
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
- Receptor Modulation: It may interact with receptors involved in pain and inflammation signaling.
- Cell Cycle Regulation: By affecting cell cycle checkpoints, it can induce apoptosis selectively in cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The results indicated that this compound exhibited superior activity against gram-positive bacteria compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Studies
In a series of experiments evaluating the antiproliferative effects on different cancer cell lines, this compound was found to significantly reduce cell viability in MDA-MB-231 cells at concentrations as low as 15 µM. This finding supports its development as a potential chemotherapeutic agent targeting breast cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid, and how are stereochemical outcomes controlled?
- Methodology : A common approach involves condensation reactions using acetic acid/sodium acetate as catalysts. For example, refluxing 3-formyl-indole derivatives with thiazolone precursors in acetic acid yields crystalline products after purification via column chromatography (e.g., Hexane/EtOAc mixtures) . To ensure (2E)-stereochemistry, reaction conditions (temperature, solvent polarity) and post-synthesis validation via NMR or HPLC are critical .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use HPLC/UV (≥99% purity threshold) for quantitative analysis, complemented by H/C NMR for stereochemical confirmation. Mass spectrometry (HRMS) and FT-IR can verify functional groups (e.g., acrylate C=O stretch at ~1700 cm). Reference CAS 116423-07-5 (a related propanoic acid derivative) for comparative spectral data .
Q. What storage conditions optimize long-term stability?
- Methodology : Store at -20°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent hydrolysis of the acrylate group. Avoid exposure to light, as isoxazole rings may undergo photodegradation. Stability studies for analogous compounds recommend lyophilization for hygroscopic samples .
Advanced Research Questions
Q. How does E/Z isomerism influence biological activity, and what analytical methods differentiate these isomers?
- Methodology : The (2E)-configuration enhances electrophilicity, critical for Michael addition reactions in enzyme inhibition. Chiral HPLC or NOESY NMR can distinguish E/Z isomers. For example, in PROTAC synthesis, the (2E)-isomer of acrylate derivatives shows higher binding affinity to E3 ligases .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For instance, discrepancies in flavouring substance assessments (e.g., 8 mg/kg vs. 4 mg/kg thresholds) were resolved via dose-response curves and metabolomic profiling .
Q. What role does this compound play in synthesizing complex molecules like PROTACs or enzyme inhibitors?
- Methodology : The acrylate moiety serves as a linker in PROTACs, enabling covalent conjugation to target proteins. For example, potassium (3,5-dimethylisoxazol-4-yl)trifluoroborate (a derivative) is used to synthesize trifluoroborate-based PROTACs via Suzuki-Miyaura coupling . In enzyme inhibition, the isoxazole ring interacts with hydrophobic binding pockets, as seen in sulfonamide-based inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
